

Spectroscopic Data of 2-Ethynyl-4-methylpyridine: An In-Depth Technical Guide

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Compound of Interest

Compound Name: **2-Ethynyl-4-methylpyridine**

Cat. No.: **B1600865**

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Introduction

2-Ethynyl-4-methylpyridine, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the pyridine scaffold make it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, functional polymers, and novel ligands for catalysis. The precise characterization of this compound is paramount for its effective utilization, ensuring the identity, purity, and structural integrity of the substance. This technical guide provides a comprehensive overview of the spectroscopic data of **2-Ethynyl-4-methylpyridine**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are discussed in detail to provide a practical and in-depth resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

2-Ethynyl-4-methylpyridine (CAS No: 30413-54-8) possesses a molecular formula of C_8H_7N and a molecular weight of 117.15 g/mol .[\[1\]](#)[\[2\]](#) The structure features a pyridine ring substituted at the 2-position with an ethynyl group (-C≡CH) and at the 4-position with a methyl group (-CH₃). This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2-Ethynyl-4-methylpyridine**, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Ethynyl-4-methylpyridine** is expected to exhibit distinct signals for the aromatic protons on the pyridine ring, the acetylenic proton, and the methyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Ethynyl-4-methylpyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- **Instrumentation:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:**
 - Number of scans: 16-32 (to ensure a good signal-to-noise ratio).
 - Relaxation delay: 1-2 seconds.
 - Pulse width: 90°.
 - Spectral width: 0-10 ppm.
- **Data Processing:** Perform Fourier transformation, phasing, and baseline correction of the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (for CDCl₃, δ = 7.26 ppm).

Data Interpretation and Key Insights

The ¹H NMR data for **2-Ethynyl-4-methylpyridine** is summarized in the table below.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~8.4	d	~5.0
H-5	~7.2	dd	~5.0, 1.5
H-3	~7.0	s	-
Acetylenic H	~3.1	s	-
Methyl H (-CH ₃)	~2.4	s	-

- Aromatic Protons (H-6, H-5, H-3): The pyridine ring protons appear in the aromatic region (δ 7.0-8.5 ppm). The H-6 proton, being adjacent to the nitrogen atom, is the most deshielded and appears furthest downfield. It is observed as a doublet due to coupling with the H-5 proton. The H-5 proton appears as a doublet of doublets, being coupled to both H-6 and H-3 (long-range coupling). The H-3 proton is a singlet as it has no adjacent protons to couple with.
- Acetylenic Proton: The proton of the terminal alkyne is typically found in the region of δ 2.5-3.5 ppm. Its singlet nature is due to the absence of neighboring protons.
- Methyl Protons: The three protons of the methyl group at the 4-position are chemically equivalent and appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in **2-Ethynyl-4-methylpyridine** will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.
- Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
- Acquisition Parameters:

- Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Acquisition mode: Proton-decoupled.
- Data Processing: Process the data similarly to the ^1H NMR spectrum. Calibrate the spectrum using the solvent peak (for CDCl_3 , $\delta = 77.16$ ppm).

Data Interpretation and Key Insights

The expected ^{13}C NMR chemical shifts for **2-Ethynyl-4-methylpyridine** are presented below.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-2	~143
C-6	~150
C-4	~148
C-5	~125
C-3	~123
$\text{C}\equiv\text{CH}$	~83
$\text{C}\equiv\text{CH}$	~78
$-\text{CH}_3$	~21

- Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring resonate in the aromatic region (δ 120-150 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) are typically the most downfield.
- Alkynyl Carbons ($\text{C}\equiv\text{CH}$): The two sp-hybridized carbons of the ethynyl group appear in the characteristic range of δ 70-90 ppm.
- Methyl Carbon ($-\text{CH}_3$): The methyl carbon gives a signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** The spectrum can be acquired from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition Parameters:**
 - Spectral range: 4000-400 cm^{-1} .
 - Number of scans: 16-32.
 - Resolution: 4 cm^{-1} .
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance vs. wavenumber).

Data Interpretation and Key Insights

The IR spectrum of **2-Ethynyl-4-methylpyridine** will show characteristic absorption bands for the alkyne and aromatic moieties.

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
$\equiv\text{C-H}$ stretch (alkyne)	~3300	Strong, sharp
C-H stretch (aromatic)	3100-3000	Medium
$\text{C}\equiv\text{C}$ stretch (alkyne)	~2100	Medium, sharp
$\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretch (aromatic ring)	1600-1450	Medium to strong
C-H bend (aromatic)	900-690	Medium to strong

- Alkyne Vibrations: The most diagnostic peaks are the sharp C-H stretch of the terminal alkyne at approximately 3300 cm^{-1} and the $\text{C}\equiv\text{C}$ triple bond stretch around 2100 cm^{-1} . The presence of both peaks is strong evidence for a terminal alkyne.
- Aromatic Vibrations: The C-H stretching vibrations of the pyridine ring are observed above 3000 cm^{-1} . The ring stretching vibrations ($\text{C}=\text{C}$ and $\text{C}=\text{N}$) appear in the $1600\text{-}1450\text{ cm}^{-1}$ region. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm^{-1}) can provide information about the substitution pattern of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Acquisition Parameters:
 - Ionization mode: Positive ion mode is typically used for pyridinic compounds to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Mass range: Scan a range that includes the expected molecular weight (e.g., m/z 50-200).
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Data Interpretation and Key Insights

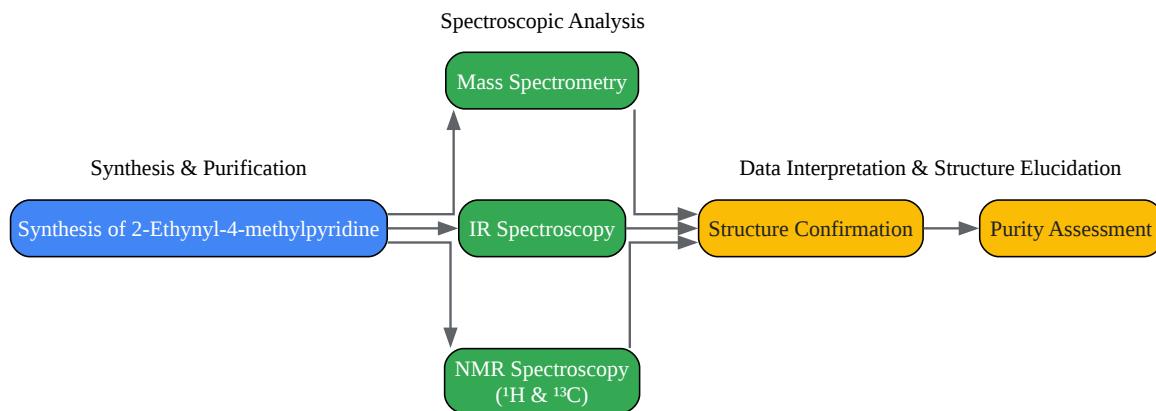
The mass spectrum of **2-Ethynyl-4-methylpyridine** will provide key information for confirming its molecular formula.

m/z (mass-to-charge ratio)	Assignment	Interpretation
118.0651	$[M+H]^+$	Protonated molecular ion. Confirms the molecular weight of 117.15. ^[2]
117.0578	$[M]^+$	Molecular ion (observed in EI-MS).
91	$[M-C_2H_2]^+$	Loss of acetylene from the molecular ion.
77	$[C_6H_5]^+$	Phenyl cation fragment.

- Molecular Ion: In ESI-MS, the base peak is often the protonated molecule $[M+H]^+$ at m/z 118.^[2] In EI-MS, the molecular ion peak $[M]^+$ at m/z 117 would be observed.
- Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for this molecule would include the loss of the acetylene group (26 Da) or cleavage of the pyridine ring.

Workflow and Logical Relationships

The comprehensive characterization of **2-Ethynyl-4-methylpyridine** follows a logical workflow where the data from each spectroscopic technique complements the others to provide a complete structural picture.



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